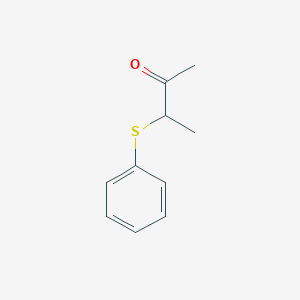2-Butanone, 3-(phenylthio)-
CAS No.: 13023-53-5
Cat. No.: VC17697941
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13023-53-5 |
|---|---|
| Molecular Formula | C10H12OS |
| Molecular Weight | 180.27 g/mol |
| IUPAC Name | 3-phenylsulfanylbutan-2-one |
| Standard InChI | InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 |
| Standard InChI Key | NLDFYTXSKOMASR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C)SC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
3-(Phenylthio)-2-butanone (CAS 33487-46-6) is a substituted ketone with the molecular formula C₁₀H₁₁ClOS and a molecular weight of 214.716 g/mol . The compound features a thioether linkage at the 3-position, where a phenyl group is bonded to sulfur, which is subsequently attached to the butanone backbone. This configuration introduces significant steric and electronic effects, altering reactivity compared to unmodified 2-butanone.
The presence of the phenylthio group enhances the compound’s utility as a "masked" carbonyl synthon in enzymatic reactions. For instance, 4-phenylthiobutan-2-one (a structural analog) has been employed as a substrate in hydroxynitrile lyase (HNL)-catalyzed cyanohydrin reactions, enabling the synthesis of (S)-2-hydroxy-2-methylbutyric acid with 99% enantiomeric excess (ee) . This structural flexibility underscores its role in asymmetric synthesis.
Synthesis and Production Methods
Biocatalytic Routes
The most efficient synthesis of 3-(phenylthio)-2-butanone derivatives involves enzymatic catalysis. In a landmark study, 4-phenylthiobutan-2-one (7) was used as a substrate for the HNL enzyme from Hevea brasiliensis. The reaction yielded the corresponding cyanohydrin (8) in 95% yield with high stereocontrol . This method leverages the enzyme’s ability to distinguish between enantiomers, producing chiral intermediates critical for pharmaceutical applications.
Chemical Synthesis
The phenylthio group increases molecular weight and hydrophobicity, significantly altering solubility and reactivity. The compound’s viscosity is expected to rise due to enhanced intermolecular interactions, though experimental validation is needed.
Applications in Organic Synthesis
Chiral Intermediate Production
3-(Phenylthio)-2-butanone derivatives are pivotal in synthesizing enantiopure hydroxy acids. For example, the cyanohydrin 8 derived from this compound is hydrolyzed to (S)-2-hydroxy-2-methylbutyric acid (3), a building block for β-amino alcohols and nonsteroidal anti-inflammatory drugs . The reaction’s 99% ee highlights the compound’s role in minimizing racemization.
Substrate Engineering
The "thio-disguised" strategy employs 3-(phenylthio)-2-butanone to stabilize reactive carbonyl groups during synthesis. This approach prevents undesired side reactions, such as ketone oxidation or nucleophilic attack, ensuring high yields in multi-step processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume